molecular formula C9H12ClN B12972259 3-Chloro-2-isopropylaniline

3-Chloro-2-isopropylaniline

Cat. No.: B12972259
M. Wt: 169.65 g/mol
InChI Key: BLLIICMFQDJIES-UHFFFAOYSA-N
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Description

3-Chloro-2-isopropylaniline is an aromatic amine featuring a chlorine atom at the 3-position and an isopropyl group at the 2-position of the aniline ring. The isopropyl group introduces significant steric bulk compared to smaller alkyl substituents, which may influence reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

3-chloro-2-propan-2-ylaniline

InChI

InChI=1S/C9H12ClN/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6H,11H2,1-2H3

InChI Key

BLLIICMFQDJIES-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-isopropylaniline can be synthesized through several methods. One common approach involves the nitration of 3-chloro-2-isopropylbenzene followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or chemical reducing agents like iron and hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-isopropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-2-isopropylaniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other aromatic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-isopropylaniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The chloro and isopropyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and activity within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

3-Chloro-2-methylaniline (CAS 87-60-5)

  • Structure : Chlorine (3-position), methyl group (2-position).
  • Key Data : Purity 99.5%, annual production capacity 1500 MT, ISO-certified manufacturing .
  • Applications : Used as a dye intermediate (e.g., "Fast Scarlet TR Base") due to its stability and reactivity in diazo coupling reactions .

3-Chloro-2-(4-isopropylphenoxy)aniline (CAS 946682-40-2) Structure: Chlorine (3-position), phenoxy group with a para-isopropyl substituent (2-position). Key Data: Larger molecular weight (due to the phenoxy group) compared to 3-Chloro-2-isopropylaniline .

5-Chloro-3-iodo-2-methylaniline (CAS 870606-29-4)

  • Structure : Chlorine (5-position), iodine (3-position), methyl group (2-position).
  • Key Data : Structural similarity score 0.78 to chloro-anilines; iodine enhances molecular weight and polarizability .

Physical and Chemical Properties

Property This compound (Hypothetical) 3-Chloro-2-methylaniline 3-Chloro-2-(4-isopropylphenoxy)aniline
Molecular Weight ~169.6 g/mol 141.6 g/mol ~275.7 g/mol
Substituent Effects Steric hindrance (isopropyl) Moderate steric bulk (methyl) Increased hydrophobicity (phenoxy group)
Boiling/Melting Point Likely higher than methyl analog Data not provided Data not provided

Notes:

  • The phenoxy group in 3-Chloro-2-(4-isopropylphenoxy)aniline enhances hydrophobicity, making it less water-soluble than the other two compounds .

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